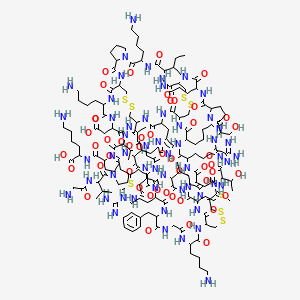
83936-23-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 83936-23-6 is known as β-Casomorphin (1-5), amide, bovine . It is a peptide fragment of β-Casomorphin, which is an opioid peptide derived from the digestion of the milk protein casein . The molecular formula of this compound is C31H42N6O6S, and it has a molecular weight of 626.77 .
Wissenschaftliche Forschungsanwendungen
Software Frameworks and Programming Productivity
In scientific research, traditional programming languages like C and Fortran are commonly used by scientists, not expert programmers, which often makes the software difficult to develop, use, and maintain. However, recent trends show that scientific software frameworks are emerging for grid-enabling existing applications and developing new ones from scratch. These frameworks are enhancing programming productivity by allowing rapid assembly of new applications from existing component libraries, contrasting the traditional approach of writing software from scratch (Appelbe et al., 2007).
Data Sharing Practices and Perceptions
The 21st-century scientific research is more data-intensive and collaborative. A survey involving 1329 scientists revealed current data sharing practices and the perceptions of scientists towards data sharing. While many scientists are satisfied with their processes for initial and short-term parts of the research lifecycle, they express dissatisfaction with long-term data preservation. The study highlights the barriers to effective data sharing and preservation, deeply rooted in the practices and culture of the research process (Tenopir et al., 2011).
Data-Intensive Analysis Processes
Research scientists in data-intensive sciences use various scientific software applications to support their analyses and processes. There's a growing need for these applications to satisfy essential requirements such as interoperability, integration, automation, reproducibility, and efficient data handling. However, no single technology can address all these needs, necessitating the use of hybrid technologies to support the requirements of data-intensive research (Yao et al., 2014).
Unit Testing Framework for Scientific Legacy Code
Large-scale scientific applications are critical in supporting research but are often challenging to maintain and evolve due to their complexity and the poor programming skills of researchers. A unit testing framework (UTF) has been introduced to address these challenges. It aims to visualize scientific code architecture, optimize software design, understand undocumented source code, and analyze software flow and functionality. The performance of such infrastructure is crucial, especially since scientific legacy applications simulate instances over a long period (Yao et al., 2017).
Perspectives on Scientific Research Among University Students
A study assessing students’ perspectives towards scientific research revealed that the value of scientific research should be instilled from the beginning of university education to foster a creative attitude in the next generation. It's critical to promote a research culture using various technologies and strategies. The study found that students from the Colleges of Pharmacy and Medicine participate more regularly in scientific research compared to their counterparts, and identified the need to orient them on the dissemination of their research outcomes (Asdaq et al., 2022).
Eigenschaften
CAS-Nummer |
83936-23-6 |
|---|---|
Molekularformel |
C₃₁H₄₂N₆O₆S |
Molekulargewicht |
626.77 |
Sequenz |
One Letter Code: Y-d-Ala-FPM-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


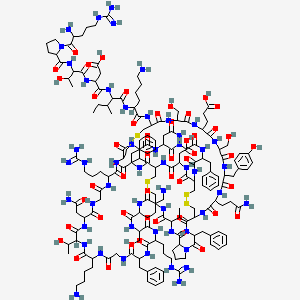
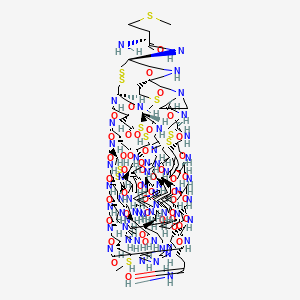


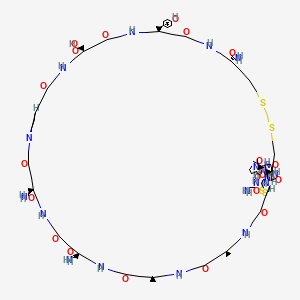

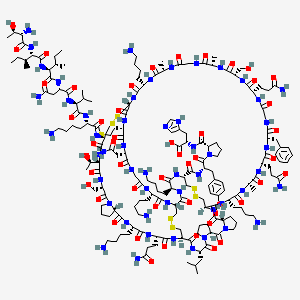
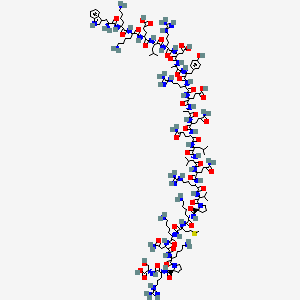
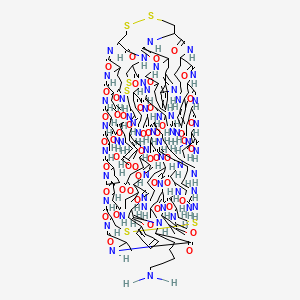
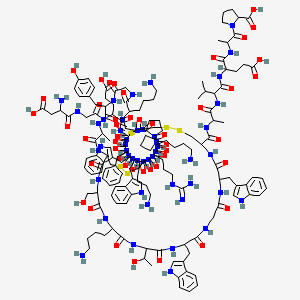

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
